8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid
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Overview
Description
“8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H9Cl2NO2 and a molecular weight of 318.16 . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H9Cl2NO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Structural Analysis and Synthesis
The structural characteristics and synthesis of compounds related to 8-Chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid are fundamental to understanding their applications in scientific research. Studies on similar quinoline derivatives reveal their crystal structure and molecular geometry through spectral characterization and X-ray diffraction, providing a foundation for further applications in materials science and drug development (Efraín Polo-Cuadrado et al., 2021).
Analytical Reagent Applications
Quinoline derivatives, including those related to this compound, have been explored as analytical reagents for the gravimetric determination of metals. Their solubility products and optimum pH range for metal precipitation are established, underscoring their potential in analytical chemistry for metal ion detection and quantification (N. K. Dutt et al., 1968).
Antibacterial Activity
The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters, closely related to this compound, underlines their importance in medicinal chemistry. These compounds exhibit antibacterial activity, highlighting their potential as leads for the development of new antibacterial agents (M. Raghavendra et al., 2006).
Photovoltaic and Photodiode Applications
Research on quinoline derivatives demonstrates their applicability in photovoltaic properties and organic–inorganic photodiode fabrication. The study of their electrical properties and photovoltaic performance in devices indicates their potential in the development of advanced photovoltaic and photodiode technologies (H. Zeyada et al., 2016).
Metal Complexation and Extraction
Quinoline-2-carboxylic acids, similar to this compound, have been utilized in the preparation and structural characterization of mercury(II) complexes. These studies not only contribute to the understanding of metal-ligand interactions but also have implications for the design of metal extraction processes and the development of new materials for metal ion sensing and removal (Ž. Soldin et al., 2009).
Mechanism of Action
Target of Action
Quinoline compounds have been known to exhibit antibacterial activity through the inhibition of dna gyrase and topoisomerase iv .
Mode of Action
They achieve this by inhibiting the activities of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .
Biochemical Pathways
The inhibition of dna gyrase and topoisomerase iv by quinoline compounds disrupts dna replication, affecting the bacterial cell division process .
Result of Action
Quinoline compounds generally lead to the inhibition of bacterial growth by disrupting dna replication .
properties
IUPAC Name |
8-chloro-2-(3-chlorophenyl)quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-10-4-1-3-9(7-10)14-8-12(16(20)21)11-5-2-6-13(18)15(11)19-14/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDWLWGPHBNIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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